An In-depth Technical Guide to 4-Fluoropyridine-2,5-diamine: Properties, Characterization, and Applications
An In-depth Technical Guide to 4-Fluoropyridine-2,5-diamine: Properties, Characterization, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of 4-fluoropyridine-2,5-diamine, a fluorinated heterocyclic amine of significant interest to researchers and professionals in drug discovery and materials science. The strategic introduction of a fluorine atom and two amino groups onto the pyridine scaffold imparts unique electronic properties and reactivity, making it a valuable building block for novel molecular entities. This document will delve into its structural features, physicochemical characteristics, and recommended protocols for its characterization and handling.
Section 1: Molecular Structure and Physicochemical Properties
4-Fluoropyridine-2,5-diamine possesses a pyridine ring substituted with a fluorine atom at the 4-position and amino groups at the 2- and 5-positions. This substitution pattern significantly influences the electron density distribution within the aromatic ring, impacting its reactivity and intermolecular interactions.
The presence of the electronegative fluorine atom at the 4-position withdraws electron density from the ring, making the positions ortho and para to it (positions 3 and 5) more susceptible to nucleophilic attack. Conversely, the electron-donating amino groups at positions 2 and 5 increase the electron density of the ring, particularly at the ortho and para positions relative to them. This interplay of electronic effects governs the chemical behavior of the molecule.
Core Properties
A summary of the core physical and chemical properties of 4-fluoropyridine-2,5-diamine is presented in Table 1. It is important to note that while some data is available from commercial suppliers, specific experimental values for properties like melting and boiling points are not widely published. In such cases, properties of structurally similar compounds are provided for estimation.
| Property | Value | Source |
| Molecular Formula | C₅H₆FN₃ | [Molport] |
| Molecular Weight | 127.12 g/mol | [AiFChem][1] |
| CAS Number | 1805122-34-2 | [Molport] |
| Appearance | Expected to be a solid | Inferred from related diamines |
| Melting Point | Not explicitly reported. For comparison, 4-aminopyridine has a melting point of 155-158 °C. | [Sigma-Aldrich] |
| Boiling Point | Not reported. Likely to decompose at higher temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents. | Inferred from related amino-pyridines[2] |
| pKa | Not explicitly reported. The pKa of the pyridinium ion is expected to be influenced by both the electron-withdrawing fluorine and electron-donating amino groups. For comparison, the pKa of 4-aminopyridine is 9.11. |
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts of the amino protons can vary depending on the solvent and concentration and will likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbons will be influenced by the attached substituents.
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¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.[3][4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 127.12. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.
-
FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amines (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations.[5]
Section 2: Reactivity and Chemical Behavior
The chemical reactivity of 4-fluoropyridine-2,5-diamine is dictated by the interplay of its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself activates this position towards attack by nucleophiles. This reactivity is a key feature for its use as a building block in the synthesis of more complex molecules.[6]
Reactions of the Amino Groups
The two primary amino groups are nucleophilic and can undergo a variety of reactions typical for aromatic amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form diazonium salts, which can then be used in various subsequent reactions.
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Coupling Reactions: Participation in cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.
The relative reactivity of the two amino groups may differ due to their electronic and steric environments.
Section 3: Experimental Protocols for Characterization
To ensure the identity, purity, and stability of 4-fluoropyridine-2,5-diamine, a series of analytical characterization techniques should be employed. The following protocols are based on standard methods for the analysis of aromatic amines and fluorinated heterocyclic compounds.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of 4-fluoropyridine-2,5-diamine.
Caption: A logical workflow for the comprehensive characterization of 4-fluoropyridine-2,5-diamine.
Step-by-Step Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the 4-fluoropyridine-2,5-diamine sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 5-10 µL of the sample solution. The purity is determined by the area percentage of the main peak.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of 4-fluoropyridine-2,5-diamine.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve polar compounds and the exchangeable nature of the amine protons can be observed.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected structure.
3.2.3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, which can be coupled to an LC system (LC-MS) or used with a direct infusion probe.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amines.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 128.12.
Section 4: Applications in Drug Discovery and Materials Science
The unique structural features of 4-fluoropyridine-2,5-diamine make it an attractive scaffold in several areas of chemical research.
Medicinal Chemistry
The pyridine ring is a common motif in many pharmaceuticals.[7] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The diamine functionality provides two points for further chemical modification, allowing for the construction of diverse molecular libraries for screening against various biological targets. For example, similar fluorinated diamine scaffolds have been explored as inhibitors of cyclin-dependent kinases (CDKs).
Materials Science
Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of fluorine can impart desirable properties to these materials, including improved thermal stability, chemical resistance, and lower dielectric constants.
Section 5: Safety and Handling
4-Fluoropyridine-2,5-diamine should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
-
Hazards: Based on data for similar compounds, it is expected to be an irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed or absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 6: Conclusion
4-Fluoropyridine-2,5-diamine is a versatile chemical building block with significant potential in drug discovery and materials science. Its unique combination of a fluorinated pyridine core and two reactive amino groups offers a wide range of possibilities for the synthesis of novel and functional molecules. This guide provides a foundational understanding of its properties and the necessary experimental protocols for its characterization, enabling researchers to confidently incorporate this compound into their research and development programs.
References
- Molport. (n.d.). 4-fluoropyridine-2,5-diamine.
- AiFChem. (2025, October 21). 1805122-34-2 | 4-Fluoropyridine-2,5-diamine.
- Sigma-Aldrich. (n.d.). 4-Aminopyridine.
- Cayman Chemical. (2022, December 2). 4-Aminopyridine.
- Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy.
- LibreTexts Chemistry. (2023, September 25). 13C NMR Spectroscopy.
- Gerig, J. T. (2001). Fluorine NMR. Retrieved from University of California, Santa Barbara.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- PubMed. (2019, June 15). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides.
- Sadeghinia, A., & Mighani, H. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 4(2), 115-122.
- Singh, U. P., & Singh, P. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(22), 5244.
- Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-heterocyclic compounds. Part 27. Nucleophilic substitution of pentafluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 877-881.
- Li, Y., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Bioorganic & Medicinal Chemistry Letters, 26(5), 1469-1473.
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